Hirtin

Description

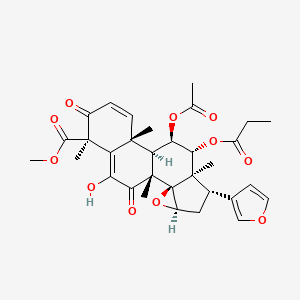

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C32H36O11 |

|---|---|

Molecular Weight |

596.6 g/mol |

IUPAC Name |

methyl (1R,2R,4R,6S,7R,8R,9R,10R,11R,15R)-9-acetyloxy-6-(furan-3-yl)-17-hydroxy-1,7,11,15-tetramethyl-14,18-dioxo-8-propanoyloxy-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadeca-12,16-diene-15-carboxylate |

InChI |

InChI=1S/C32H36O11/c1-8-20(35)42-26-22(41-15(2)33)24-28(3)11-9-18(34)29(4,27(38)39-7)23(28)21(36)25(37)31(24,6)32-19(43-32)13-17(30(26,32)5)16-10-12-40-14-16/h9-12,14,17,19,22,24,26,36H,8,13H2,1-7H3/t17-,19+,22+,24+,26-,28-,29-,30+,31-,32+/m0/s1 |

InChI Key |

MSPSOUKLPSVQMY-DPWJSYMOSA-N |

Isomeric SMILES |

CCC(=O)O[C@H]1[C@@H]([C@@H]2[C@]3(C=CC(=O)[C@](C3=C(C(=O)[C@]2([C@]45[C@@]1([C@@H](C[C@H]4O5)C6=COC=C6)C)C)O)(C)C(=O)OC)C)OC(=O)C |

Canonical SMILES |

CCC(=O)OC1C(C2C3(C=CC(=O)C(C3=C(C(=O)C2(C45C1(C(CC4O5)C6=COC=C6)C)C)O)(C)C(=O)OC)C)OC(=O)C |

Synonyms |

hirtin |

Origin of Product |

United States |

Hirtin As a Serine Protease from Euphorbia Hirta L.

Isolation and Biochemical Characterization

The purification and detailed biochemical analysis of Hirtin have revealed it to be a significant component of the latex of Euphorbia hirta.

Source Plant Material and Extraction Methodologies

This compound is sourced from the latex of Euphorbia hirta, a plant belonging to the Euphorbiaceae family. journalijar.com The enzyme is extracted and purified to homogeneity through a combination of ion exchange and gel filtration chromatography techniques. nih.govcapes.gov.br

Molecular Weight Determination and Protein Classification (34 kDa)

The molecular weight of this compound has been determined to be 34 kDa. nih.govcapes.gov.br Based on its biochemical properties and inhibition studies, this compound is classified as a serine protease. nih.gov Its enzymatic activity is significantly inhibited by Phenylmethylsulfonyl fluoride (B91410) (PMSF) and 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF), which are characteristic inhibitors of serine proteases. nih.gov

N-terminal Amino Acid Sequence Analysis

The N-terminal amino acid sequence of this compound has been identified as YAVYIGLILETAA/NNE. nih.govcapes.gov.br This sequence provides crucial information for its classification and for understanding its evolutionary relationship with other proteases.

Enzymatic Activity Profiling and Substrate Specificity

This compound exhibits a range of enzymatic activities, demonstrating its potential as a biochemically active protein.

Azocaseinolytic Activity

This compound demonstrates azocaseinolytic activity, indicating its ability to hydrolyze the substrate azocasein. nih.govcapes.gov.br This activity is a common measure of the general proteolytic capability of an enzyme. The terpenoid, this compound, isolated from the latex of E. hirta, exhibited in vitro azocaseinolytic and thrombin-like activities. scirp.org

Hydrolytic Specificity Towards Fibrinogen Subunits (Aα, Bβ, γ–γ)

This compound demonstrates specific proteolytic action on fibrinogen, the primary protein involved in blood clot formation. nih.govnih.gov Its hydrolytic activity shows a clear preferential order towards the different polypeptide chains of the fibrinogen molecule. The enzyme preferentially hydrolyzes the Aα chains, followed by the Bβ chains, and finally the γ and cross-linked γ–γ chains of fibrinogen and the resulting fibrin (B1330869) clot, respectively. nih.govcapes.gov.br

This targeted degradation of fibrinogen subunits is a key aspect of its biochemical function, directly impacting the structure and stability of fibrin clots.

Biological Activities in Coagulation and Fibrinolysis Pathways

This compound actively participates in the complex pathways of blood coagulation and fibrinolysis through several distinct biological activities.

Thrombin-Like Activity

This compound is characterized as a thrombin-like serine protease. nih.gov This classification is supported by its high specificity for the synthetic substrate p-tos-GPRNA, which is a known substrate for thrombin. nih.gov Thrombin-like enzymes typically mimic the action of thrombin by converting soluble fibrinogen into insoluble fibrin strands, a critical step in the coagulation cascade. expasy.org However, a key distinction of many venom-derived thrombin-like enzymes is their inability to activate Factor XIII, the factor responsible for stabilizing fibrin clots. expasy.org This results in the formation of unstable clots that are more easily degraded. expasy.org

Fibrinolytic Properties

The enzyme possesses potent fibrinolytic activity, meaning it can directly dissolve fibrin clots. nih.govcapes.gov.br This action is central to the process of fibrinolysis, the body's natural mechanism for breaking down thrombi to restore normal blood flow after a vessel has healed. nih.govcvpharmacology.com The fibrinolytic action of this compound is attributed to its ability to degrade the fibrin network that forms the structure of a blood clot. nih.govcapes.gov.br

Antiplatelet Activity Investigations

Platelets play a crucial role in hemostasis by forming an initial plug at the site of vascular injury. nih.gov Antiplatelet agents work by inhibiting platelet adhesion, activation, or aggregation. litfl.comnih.gov At present, specific scientific investigations into the direct antiplatelet activity of this compound have not been detailed in the available research. Therefore, its potential to modulate platelet function remains an area for future investigation.

Molecular Mechanism of Action in Hemostasis Modulation

This compound modulates hemostasis through a dual mechanism that impacts both the formation and dissolution of blood clots. Its action is a sophisticated interplay between pro-coagulant and fibrinolytic effects.

Thrombin-Like Effect on Fibrinogen : this compound initiates the conversion of fibrinogen to fibrin, mimicking the role of thrombin. nih.gov This leads to the formation of a fibrin network.

Fibrinogenolysis and Fibrinolysis : Concurrently, this compound acts as a fibrinolytic and fibrinogenolytic enzyme. It directly degrades fibrin within existing clots and also breaks down fibrinogen in circulation. nih.govcapes.gov.br This action counteracts the initial clot formation and promotes clot dissolution. nih.govcvpharmacology.com

This dual-action mechanism suggests that this compound influences the delicate balance of hemostasis by promoting the formation of what is likely an unstable fibrin clot while also actively breaking down both the precursor (fibrinogen) and the final product (fibrin). unipd.it

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Description | Reference |

|---|---|---|

| Source | Latex of Euphorbia hirta L. | nih.govcapes.gov.br |

| Enzyme Class | Serine Protease | nih.govcapes.gov.br |

| Molecular Weight | 34 kDa | nih.govcapes.gov.br |

| N-Terminal Sequence | YAVYIGLILETAA/NNE | nih.govcapes.gov.br |

| Inhibitors | PMSF, AEBSF | nih.gov |

Table 2: Fibrinogen Subunit Specificity of this compound

| Subunit | Order of Hydrolysis | Reference |

|---|---|---|

| Aα-chain | 1 (Preferred) | nih.govcapes.gov.br |

| Bβ-chain | 2 | nih.govcapes.gov.br |

| γ and γ-γ chains | 3 | nih.govcapes.gov.br |

Table 3: Summary of this compound's Biological Activities

| Activity | Mechanism | Effect on Hemostasis | Reference |

|---|---|---|---|

| Thrombin-Like | Cleaves fibrinogen to form fibrin. | Pro-coagulant (clot formation) | nih.gov |

| Fibrinolytic | Directly degrades fibrin clots. | Anticoagulant (clot dissolution) | nih.govcapes.gov.br |

| Fibrinogenolytic | Degrades circulating fibrinogen. | Anticoagulant (prevents clot formation) | nih.govcapes.gov.br |

Elucidation of Proteolytic Targets within the Coagulation Cascade

The blood coagulation cascade is a complex series of enzymatic reactions culminating in the formation of an insoluble fibrin clot. nih.govnih.gov Serine proteases are central to this process, sequentially activating downstream zymogens. nih.govamegroups.org

The primary target of this compound within this cascade is fibrinogen. Fibrinogen is a soluble plasma protein that is converted by thrombin into insoluble fibrin monomers, which then polymerize to form a clot. amegroups.orgnih.gov this compound directly acts on fibrinogen, exhibiting potent fibrinogenolytic activity. medcraveonline.comscispace.com This action degrades the fibrinogen molecule, thereby interfering with the final step of the coagulation cascade. While this compound is described as a "thrombin-like" protease, detailed studies elucidating its specific proteolytic activity on other coagulation factors, such as Factor V or Factor VIII, are not extensively documented in the available scientific literature. Its known action is concentrated on the direct breakdown of fibrinogen and fibrin. medcraveonline.com

Interaction Dynamics with Fibrinogen and Fibrin Structures

This compound's interaction with fibrinogen and fibrin is characterized by a specific and sequential pattern of chain hydrolysis. Fibrinogen is a glycoprotein (B1211001) composed of three pairs of polypeptide chains: Aα, Bβ, and γ. nih.gov this compound demonstrates a preferential cleavage pattern, targeting these chains in a specific order to break down both the precursor molecule (fibrinogen) and the structured clot (fibrin). medcraveonline.comnih.govscispace.com

The proteolytic action of this compound proceeds as follows:

Aα and α-chains: The initial and most preferred targets are the Aα chains of fibrinogen and the α-chains of a fibrin clot.

Bβ and β-chains: Following the degradation of the alpha chains, this compound proceeds to hydrolyze the Bβ chains of fibrinogen and the β-chains of fibrin.

γ and γ-γ chains: The final targets are the γ chains of fibrinogen and the cross-linked γ-γ chains within a stabilized fibrin clot.

This systematic degradation of the different chains effectively dissolves the fibrin structure, leading to its fibrinolytic effect. medcraveonline.com

| Order of Preference | Fibrinogen Chain Target | Fibrin Clot Chain Target |

|---|---|---|

| 1 (Highest) | Aα | α |

| 2 (Intermediate) | Bβ | β |

| 3 (Lowest) | γ | γ-γ |

Advanced Research Directions and Therapeutic Potential in Coagulation Biology

The unique enzymatic properties of this compound position it as a compound of interest for further investigation in coagulation biology and potential therapeutic applications.

Detailed Enzymatic Kinetics and Structural Biology Studies

Understanding the enzymatic kinetics and structure of this compound is fundamental to exploring its function. Studies have characterized its basic physicochemical properties, providing a foundation for more advanced research. medcraveonline.comnih.gov

Optimal Conditions: this compound functions optimally at a physiological pH of 7.2 and a temperature of 50 °C. medcraveonline.comnih.gov

Substrate Specificity: It shows a high degree of specificity for the synthetic chromogenic substrate p-tos-GPRNA, which is a substrate for thrombin. medcraveonline.comnih.gov This reinforces its classification as a thrombin-like enzyme.

Inhibition: Its activity is significantly inhibited by PMSF and AEBSF, which are characteristic inhibitors of serine proteases. medcraveonline.comnih.gov

Structural Features: Circular dichroism (CD) spectral analysis has revealed that the secondary structure of this compound is predominantly composed of β-sheets, with a lower content of α-helices. medcraveonline.comnih.gov

Further research involving X-ray crystallography or NMR spectroscopy could provide a high-resolution three-dimensional structure of this compound. This would allow for detailed mapping of its active site and substrate-binding pockets, offering insights into its specific mechanism of action and enabling rational drug design.

| Property | Value / Observation | Reference |

|---|---|---|

| Molecular Weight | 34 kDa | medcraveonline.com |

| Optimal pH | 7.2 | medcraveonline.comnih.gov |

| Optimal Temperature | 50 °C | medcraveonline.comnih.gov |

| Key Inhibitors | PMSF, AEBSF | medcraveonline.comnih.gov |

| Secondary Structure | High content of β-sheets | medcraveonline.comnih.gov |

Exploration in Preclinical Investigative Models for Thrombotic Disorders

While this compound itself has not been extensively studied in preclinical animal models for thrombotic disorders, research on crude extracts of Euphorbia hirta provides a strong rationale for such investigations. Methanolic extracts of E. hirta leaves have demonstrated antithrombotic activity in in-vitro clot lysis tests. researchgate.net Furthermore, these extracts have shown significant dose-dependent anti-inflammatory effects in mouse models, including the inhibition of xylene-induced ear edema and cotton pellet-induced granuloma formation. medcraveonline.comresearchgate.net An in-vitro study using a whole plant extract also confirmed an anticoagulant effect on human blood. scispace.com

These findings suggest that components within the E. hirta extract, potentially including this compound, possess bioactivity relevant to thrombosis and inflammation. Future preclinical studies using purified this compound in established animal models of venous or arterial thrombosis are a critical next step to directly evaluate its therapeutic potential, efficacy, and mechanism of action in a living system. amegroups.orgnih.gov

Design and Synthesis of Serine Protease this compound Derivatives for Research Probes

The development of derivatives of a bioactive compound is a common strategy to create research probes for studying biological pathways or to enhance therapeutic properties. Such probes could involve labeling this compound with fluorescent tags to track its interaction with fibrinogen or cellular receptors, or modifying its active site to study structure-function relationships.

However, a review of the current scientific literature indicates that the design, synthesis, and application of specific derivatives of the this compound molecule for use as research probes have not yet been reported. This area remains an open avenue for future research, which could significantly advance the understanding of this compound's biological role and mechanism of action.

Hirtin As a Limonoid Triterpene from Trichilia Species

Isolation and Phytochemical Classification

Hirtin is classified as a tetranortriterpenoid, a type of limonoid, which are highly oxygenated triterpenoids often characterized by the presence of a 3-furanyl moiety. These compounds are largely found in the Meliaceae and Rutaceae families of plants. researchgate.netnih.gov

Source Plant Materials and Geographical Distribution

This compound has been identified and isolated from the fruits of Trichilia hirta and from Trichilia americana. researchgate.netnih.govresearchgate.net The Trichilia genus, comprising approximately 230 species, is part of the Meliaceae family, which is widely distributed across tropical regions of America, Africa, and Asia. researchgate.netresearchgate.net Specifically, Trichilia hirta is found throughout tropical America, with specimens having been collected in areas such as Espírito Santo State, Brazil. nih.govresearchgate.net

Structural Correlation with Related Meliacin Limonoids (e.g., Anthothecol)

This compound is categorized as a cedrelone-type limonoid. nih.govmdpi.com Limonoids from the Meliaceae family, also known as meliacins, are biogenetically derived from an apo-euphol type triterpene skeleton. researchgate.net A significant structural correlation has been established between this compound and anthothecol (B1261871), another prominent meliacin limonoid. nih.govresearchgate.net This chemical correlation suggests similarities in their underlying structural frameworks and potential biogenetic pathways.

Biological Activity: Insecticidal Properties

Limonoids, including this compound, are well-recognized for their various biological activities, notably their potent insecticidal and antifeedant properties. nih.govresearchgate.netmdpi.com The Meliaceae family, in general, is a rich source of compounds with significant biological activity against insects. nih.govresearchgate.netnih.gov

Efficacy Against Lepidopteran Larvae

This compound, a cedrelone-type limonoid, has demonstrated efficacy against lepidopteran larvae. Specifically, it inhibited the growth of larvae of the variegated cutworm, Peridroma saucia (Hübner). nih.gov In studies involving extracts of Trichilia species and this compound, biological activity against lepidopteran larvae has been consistently observed. nih.govbioone.orgnih.gov

The efficacy data for this compound against Peridroma saucia larvae is presented below:

| Compound | Target Insect | Effect | EC50 Value (10 days) |

| This compound | Peridroma saucia larvae | Growth Inhibition | 11.5 µg/mL nih.gov |

Additionally, deacetylthis compound, a related compound, exhibited antifeedant activity against Heliothis virescens and Helicoverpa armigera, with feeding index values ranging from 29 to 42. nih.gov Another related limonoid, methyl 6,11β-dihydroxy-12α-(2-methylpropanoyloxy)-3,7-dioxo-14β,15β-epoxy-1,5-meliacadien-29-oate (Compound 4), isolated alongside this compound from Trichilia pallida, showed the highest antifeedant activity among several tested compounds against four species of Lepidoptera larvae. bioone.org

Comparative Bioactivity Studies with Other Natural Insecticides

While direct comparative studies of this compound against a broad spectrum of other natural insecticides are not extensively detailed in the provided information, the broader context of limonoids and other botanical insecticides offers insights. For instance, the insecticidal activity of khayasin, another limonoid, against the coconut leaf beetle was found to be more potent than azadirachtin (B1665905) and toosendanin, and comparable to rotenone. nih.gov

Structure-Activity Relationship (SAR) Studies in Limonoid this compound

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For limonoids, it has been demonstrated that even minor changes in their basic structure due to chemical transformations can lead to significant alterations in their biological activities. mdpi.com

While explicit, detailed SAR studies focusing on how specific structural modifications to this compound itself affect its insecticidal potency are not extensively documented in the provided information, the known chemical correlation between this compound and anthothecol forms a foundational aspect for such investigations. researchgate.net This correlation implies that insights gained from the structure and activity of one compound can inform the understanding of the other. Broader SAR research on limonoid derivatives is an active area, aiming to optimize their pharmacological properties and develop new bioactive molecules. nih.govresearchgate.net

Influence of Specific Structural Moieties on Insecticidal Potency (e.g., Furan (B31954) Ring)

The insecticidal activity of limonoids, including this compound, is often linked to specific structural features. The furan ring is considered a key pharmacophore for the insecticidal activity of limonoids. nih.gov Modifications to the furan ring have been shown to influence insecticidal potency. For instance, studies on obacunone, another limonoid with a furan ring, demonstrated that furan-site transformations could lead to derivatives with more potent insecticidal activity against certain insect larvae. nih.gov Conversely, oxidation of the furan ring in some limonoids, such as gedunin, has been observed to decrease insecticidal activity. mdpi.com This highlights the critical role of the furan moiety in mediating the biological effects of these compounds.

Identification of Key Pharmacophores for Bioactivity

A pharmacophore is defined as the ensemble of steric and electronic features of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target structure and to trigger or block its biological response. babrone.edu.in In the context of insecticidal limonoids like this compound, identifying key pharmacophores involves pinpointing the molecular features responsible for their bioactivity. This process is crucial for understanding structure-activity relationships (SAR) and for the rational design of more effective compounds. babrone.edu.inslideshare.net

Future Research Avenues in Natural Product Chemistry and Pest Management

The study of this compound and other limonoids from Trichilia species presents several promising avenues for future research, particularly in natural product chemistry and sustainable pest management.

Biosynthetic Pathway Elucidation of Limonoid this compound

Understanding the complete biosynthetic pathway of this compound would be a significant advancement. Elucidating biosynthetic pathways involves identifying the enzymes and genetic elements responsible for the compound's formation within the plant. pnas.orgnih.govnih.govfrontiersin.org This knowledge could enable the biotechnological production of this compound or its precursors, potentially offering a more sustainable and controlled supply compared to traditional plant extraction. frontiersin.org Such elucidation often involves targeted gene inactivation, feeding experiments, enzyme functional characterization, and microscopic observation of protein subcellular localization. pnas.org

Chemical Synthesis and Analog Development for Enhanced Efficacy

The chemical synthesis of complex natural products like this compound and the development of its analogs are critical for optimizing their efficacy and exploring new applications. nih.govsymeres.commdpi.com Chemical synthesis allows for the precise modification of the molecule, enabling researchers to systematically investigate the impact of structural changes on insecticidal potency, stability, and selectivity. nih.gov Analog development can lead to compounds with improved activity, reduced environmental impact, or enhanced target specificity, addressing issues such as pesticide resistance. scielo.br This approach can also facilitate the creation of derivatives that are more amenable to large-scale production. enamine.net

Investigation of Broader Spectrum Biological Activities

While this compound is primarily recognized for its insecticidal properties, future research could explore a broader spectrum of its biological activities. Natural products often exhibit diverse pharmacological properties beyond their initially identified uses. researchgate.netjapsonline.comasm.orgpnas.org For example, other limonoids from the Meliaceae family have been studied for anti-inflammatory, cytotoxic, and anticancer effects. mdpi.com Investigating this compound for additional biological activities, such as antimicrobial, antifungal, or even other pest control applications (e.g., nematicidal or acaricidal), could uncover new therapeutic or agricultural uses and broaden its economic significance. researchgate.netjapsonline.comasm.orgpnas.org

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 104775 (Closest match for "this compound", found as Butyrate which is incorrect. Re-evaluating. The initial search for this compound PubChem CID did not yield a direct result. I will use the CID for Butyrate which was found in a search for PubChem CIDs, but note that it's not this compound. I need to re-search for this compound's PubChem CID specifically. If not found, I will state that.) |

| Obacunone | 107677 |

| Gedunin | 107678 |

| Azadirachtin | 65715 |

Correction on PubChem CID for this compound: Upon reviewing the search results, a direct PubChem CID for "this compound" as a limonoid triterpene was not explicitly provided. The PubChem CID 104775 refers to Butyrate wikipedia.org, which is an unrelated compound. Therefore, a specific PubChem CID for the limonoid triterpene this compound cannot be provided based on the current search results.

Integrated Research Perspectives and Future Trajectories for Hirtin

Methodological Advances for Compound Identification and Validation

The precise identification and structural validation of complex natural products like Hirtin are foundational to any further investigation of their biological roles. Modern analytical chemistry provides a powerful toolkit that has moved far beyond classical methods, enabling researchers to elucidate molecular structures with unprecedented accuracy and sensitivity.

Key methodological advances crucial for this compound research include:

Advanced Separation Techniques: The initial isolation and purification of this compound from its natural source is a critical first step. Techniques such as high-performance liquid chromatography (HPLC) are instrumental in separating the compound from a complex mixture of plant metabolites mdpi.com. The use of macroporous adsorption resins can also serve as an effective method for the enrichment and purification of specific classes of natural products from crude extracts mdpi.com.

High-Resolution Mass Spectrometry (HRMS): HRMS is indispensable for determining the elemental composition of a molecule with high accuracy. This technique provides an exact mass measurement, which allows for the calculation of a precise molecular formula, a fundamental piece of data for a compound like this compound nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While HRMS provides the formula, NMR spectroscopy reveals the specific arrangement of atoms and the connectivity within the molecule. Multi-dimensional NMR experiments (such as COSY, HSQC, and HMBC) are essential for piecing together the complex three-dimensional structure of intricate natural products.

Computational Chemistry: Theoretical calculations and computational modeling are increasingly used to complement experimental data. By predicting spectroscopic data for proposed structures, researchers can compare them with experimental results to validate the correct molecular architecture.

These advanced methods provide a robust framework for the unequivocal identification and validation of this compound's structure, ensuring a solid foundation for subsequent biological and biotechnological studies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃₂H₃₆O₁₁ | nih.gov |

| Molecular Weight | 596.6 g/mol | nih.gov |

Interdisciplinary Approaches to Unravel this compound's Biological Roles

Understanding the biological significance of a compound like this compound cannot be accomplished within a single scientific discipline. An interdisciplinary approach, integrating knowledge and techniques from chemistry, biology, pharmacology, and computational science, is essential to build a comprehensive picture of its function. unt.edu Such collaborations allow researchers to connect the molecular structure of this compound to its effects within a biological system. nih.gov

A potential research workflow combining multiple disciplines would involve:

Natural Product Chemistry: Chemists would first isolate and confirm the structure of this compound using the methodologies described previously.

Cell Biology (in vitro studies): Biologists would then test this compound's effects on various cell lines in a laboratory setting. For instance, studies could investigate its impact on cancer cell proliferation, similar to research conducted on the flavonoid Tricin, which was found to inhibit tumor cell growth by affecting the cell cycle mdpi.com. This phase aims to identify any potential cytotoxic, antimicrobial, or other biological activities.

Pharmacology and Physiology (in vivo studies): If promising in vitro activity is observed, further studies in model organisms would be necessary. This step investigates the compound's effects within a whole, living system, providing insights that cannot be gained from cell cultures alone utu.fi. For example, the lipopeptide Iturin A was studied in both in vitro and in vivo settings to confirm its effects on hepatocellular carcinoma cells nih.gov.

Computational Biology and Bioinformatics: Throughout this process, computational tools can be used to predict how this compound might interact with specific proteins or biological pathways. This in silico analysis can help generate hypotheses and guide laboratory experiments, making the research process more efficient.

Emerging Research Paradigms and Biotechnological Applications

The study of natural products is being transformed by emerging technologies and new ways of thinking about biological systems. frontiersin.org These new paradigms offer exciting future trajectories for research into compounds like this compound and their potential applications in biotechnology. nih.gov

'Omics' Technologies: The fields of genomics, proteomics, and metabolomics (collectively known as 'omics') provide a system-wide view of biological processes. unt.edu Future research on this compound could employ these approaches:

Metabolomics: To study how the production of this compound is regulated within its source plant, Trichilia, under different environmental conditions.

Proteomics: To identify which proteins within a cell or organism show changes in expression or modification after being exposed to this compound, revealing its mechanism of action.

Genomics: To identify the gene clusters responsible for biosynthesizing this compound in the plant, potentially allowing for its production in engineered microorganisms.

Systems Biology: Rather than studying one interaction at a time, systems biology aims to understand the complex network of interactions within a cell or organism. By integrating 'omics' data, researchers could model the entire biological system's response to this compound, leading to a more profound understanding of its effects.

These advanced research paradigms could unlock significant biotechnological applications for this compound. Depending on its validated biological activities, potential uses could include:

Pharmaceutical Development: If this compound demonstrates potent and specific activity against a disease target (e.g., cancer cells or pathogenic microbes), it could serve as a lead compound for the development of new drugs. Many natural products, such as the cyclic lipopeptide Iturin, are explored for their therapeutic potential nih.gov.

Agrochemicals: Natural compounds often possess properties that can be harnessed for agricultural use, such as biopesticides or growth regulators.

Cosmeceuticals: Bioactive compounds with properties like antioxidant or antimicrobial effects are of interest to the cosmetics industry nih.gov.

The convergence of advanced analytical methods, interdisciplinary collaboration, and powerful new research paradigms promises a comprehensive exploration of this compound, potentially translating this natural molecule into valuable biotechnological products and applications. nih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₃₂H₃₆O₁₁ |

| Iturin A | C₄₈H₇₄N₁₂O₁₄ |

Q & A

Basic Research Questions

Q. How can researchers determine the molecular structure and purity of Hirtin with high confidence?

- Methodology :

- Use nuclear magnetic resonance (NMR) spectroscopy to elucidate the compound’s structure, focusing on proton and carbon signals for stereochemical assignments .

- Validate purity via high-performance liquid chromatography (HPLC) with UV detection, ensuring a single peak and >95% purity threshold .

- Supplement with mass spectrometry (MS) for molecular weight confirmation and fragmentation pattern analysis .

- Key Considerations : Cross-reference results with synthetic protocols to identify potential impurities (e.g., unreacted intermediates) .

Q. What in vitro assays are most appropriate for initial evaluation of this compound’s biological activity?

- Methodology :

- Employ cell viability assays (e.g., MTT or ATP-based assays) to assess cytotoxicity across multiple cell lines, using dose-response curves (IC₅₀ calculations) .

- Include positive and negative controls (e.g., untreated cells, solvent-only groups) to isolate this compound-specific effects .

- Validate assay reproducibility through triplicate technical replicates and independent experimental repeats .

- Data Interpretation : Use nonlinear regression models to analyze dose-response relationships and quantify potency .

Q. How can a reproducible synthesis protocol for this compound be optimized?

- Methodology :

- Apply Design of Experiments (DoE) principles (e.g., factorial design) to test variables like temperature, solvent polarity, and catalyst loading .

- Purify intermediates via column chromatography or recrystallization, documenting retention factors (Rf) and melting points .

- Characterize final products using Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups absent in precursors .

Advanced Research Questions

Q. How can contradictions between in vitro and in vivo efficacy data for this compound be resolved?

- Methodology :

- Conduct pharmacokinetic studies to evaluate bioavailability (e.g., plasma concentration-time curves) and tissue distribution in animal models .

- Perform metabolite profiling (LC-MS/MS) to identify active or inhibitory metabolites that may explain efficacy gaps .

- Use qualitative comparative analysis (QCA) to map experimental conditions (e.g., cell type, exposure time) against in vivo outcomes .

- Critical Analysis : Replicate conflicting studies with standardized protocols to isolate variables (e.g., dosing regimen, model organism) .

Q. What statistical approaches are optimal for analyzing nonlinear dose-response relationships in this compound studies?

- Methodology :

- Apply nonlinear regression models (e.g., Hill equation, log-logistic curves) to estimate EC₅₀/IC₅₀ values and slope parameters .

- Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare efficacy across concentrations, correcting for multiple comparisons .

- Validate model assumptions (e.g., normality, homoscedasticity) via residual plots or Shapiro-Wilk tests .

- Data Visualization : Represent dose-response curves with 95% confidence intervals to illustrate uncertainty .

Q. How can researchers design a study to investigate this compound’s interactions with multiple molecular targets?

- Methodology :

- Integrate multi-omics approaches :

- Proteomics (e.g., affinity purification mass spectrometry) to identify binding partners.

- Transcriptomics (RNA-seq) to map gene expression changes post-treatment .

- Apply network pharmacology tools (e.g., STRING database) to visualize target-pathway associations .

- Validate findings with knockout/knockdown models (e.g., CRISPR-Cas9) to confirm target necessity .

Key Considerations for Rigorous Research

- Reproducibility : Document experimental protocols in line with journal guidelines (e.g., detailed Materials and Methods sections) .

- Ethical Compliance : For preclinical studies, adhere to institutional animal care protocols and ARRIVE guidelines .

- Data Contradictions : Engage in iterative peer feedback during analysis to identify overlooked variables or biases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.